tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives is typically multi-step and involves starting materials such as tert-butyl-4-hydroxypiperdine-1-carboxylate or piperidin-4-ylmethanol. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through three steps with a total yield of 49.9% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized from piperidin-4-ylmethanol through four steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS, 1H NMR, and elementary analysis . The crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings vary, indicating flexibility in the molecular conformation .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives are intermediates in the synthesis of various biologically active compounds. They can undergo a range of chemical reactions, including amination, as demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . The reactivity of these intermediates is influenced by the substituents on the piperazine and pyrimidine rings, which can be tailored to produce desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The substituents on the pyrimidine and piperazine rings can also impact the compound's hydrogen bonding capability, as seen in the crystal packing where C-H⋯O hydrogen bonds link the molecules into chains . The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied using density functional theory (DFT) calculations, providing insights into the reactivity and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are often analyzed using techniques like X-ray diffraction, LCMS, NMR, and IR spectroscopy. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative of this compound and characterized it through spectroscopic methods and X-ray diffraction, providing insights into its crystalline structure and molecular interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds are also evaluated for their biological activities, such as antibacterial and anthelmintic effects. The derivative synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Kulkarni et al. (2016) synthesized two derivatives and studied their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of various derivatives of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a significant area of research. Mamat et al. (2012) reported the crystal and molecular structure of a derivative, highlighting typical bond lengths and angles (Mamat et al., 2012).
Applications in Medicinal Chemistry
While direct studies on tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate itself are limited, its structural derivatives are explored in medicinal chemistry. For example, Nie et al. (2020) conducted a study on a compound structurally related to tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate, focusing on its potential as a TRPV1 antagonist in pain relief (Nie et al., 2020).
Anticorrosive Properties
Investigations into the anticorrosive properties of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate derivatives have also been conducted. Praveen et al. (2021) studied a novel heterocyclic compound's ability to inhibit corrosion of carbon steel in acidic conditions, demonstrating its potential in industrial applications (Praveen et al., 2021)
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUCUQGOHTRAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595672 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203519-88-4 | |
Record name | tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.